molecular formula C22H28N4O4S B4601214 2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE

2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE

Cat. No.: B4601214
M. Wt: 444.5 g/mol
InChI Key: OKZANNDOWOJIKP-UHFFFAOYSA-N
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Description

2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a tetrahydrofuran ring, a triazole ring, and a cyclohexylacetamide group

Properties

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c27-20(23-16-5-2-1-3-6-16)13-31-22-25-24-21(26(22)12-17-7-4-10-28-17)15-8-9-18-19(11-15)30-14-29-18/h8-9,11,16-17H,1-7,10,12-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZANNDOWOJIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(N2CC3CCCO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Tetrahydrofuran Ring: This step involves the reduction of a furan derivative.

    Construction of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The benzodioxole, tetrahydrofuran, and triazole moieties are then coupled together using appropriate linkers and reagents.

    Introduction of the Cyclohexylacetamide Group: This final step involves the acylation of the intermediate compound with cyclohexylacetyl chloride.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or triazole rings, leading to the formation of substituted derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

    Material Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The benzodioxole and triazole rings may facilitate binding to these targets, while the tetrahydrofuran and cyclohexylacetamide groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds to 2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE

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